(4-Methylpiperazin-1-yl)(5-(4-nitrophenyl)furan-2-yl)methanethione
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Overview
Description
(4-Methylpiperazin-1-yl)(5-(4-nitrophenyl)furan-2-yl)methanethione is a useful research compound. Its molecular formula is C16H17N3O3S and its molecular weight is 331.39. The purity is usually 95%.
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Scientific Research Applications
Microwave Assisted Synthesis and Biological Evaluation
A study focused on the synthesis of novel pyrazoline derivatives, including compounds related to the specified chemical structure, through both conventional and microwave irradiation methods. These compounds were evaluated for their anti-inflammatory and antibacterial activities, showcasing significant potential in these areas. The synthesis method highlighted is notable for its efficiency and environmental friendliness due to higher yields and reduced reaction times. Furthermore, molecular docking studies suggested that these compounds could serve as templates for developing anti-inflammatory drugs (Ravula et al., 2016).
Synthesis of New Amides
Another study explored the synthesis of new carboxylic acid amides containing an N-methylpiperazine fragment, crucial for developing compounds with potential therapeutic applications, including an antileukemic agent similar to the specified structure. This research underscores the versatility of the N-methylpiperazine moiety in medicinal chemistry, providing a pathway for creating compounds with significant pharmacological properties (Koroleva et al., 2011).
PET Imaging of Microglia
Research into neuroinflammation led to the development of a PET radiotracer specific for the macrophage colony-stimulating factor 1 receptor (CSF1R), utilizing a compound structurally related to the query. This tracer aids in the non-invasive imaging of reactive microglia and the study of neuroinflammatory diseases, highlighting the compound's utility in neurological research and potential therapeutic monitoring (Horti et al., 2019).
Mechanism of Action
Target of Action
Compounds with a piperazine moiety, like “(4-Methylpiperazin-1-yl)(5-(4-nitrophenyl)furan-2-yl)methanethione”, are often seen in pharmaceuticals and have been known to interact with a variety of targets, including G protein-coupled receptors and ion channels .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Piperazine derivatives are generally well absorbed and distributed in the body .
Properties
IUPAC Name |
(4-methylpiperazin-1-yl)-[5-(4-nitrophenyl)furan-2-yl]methanethione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S/c1-17-8-10-18(11-9-17)16(23)15-7-6-14(22-15)12-2-4-13(5-3-12)19(20)21/h2-7H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOOWFWGYSXTNSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=S)C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.